molecular formula C12H7F6NO5 B14075919 4,5-Pentanedione, 2-hydroxy-5-(p-nitrophenyl)-1,1,1-trifluoro-2-(trifluoromethyl)- CAS No. 101931-60-6

4,5-Pentanedione, 2-hydroxy-5-(p-nitrophenyl)-1,1,1-trifluoro-2-(trifluoromethyl)-

Cat. No.: B14075919
CAS No.: 101931-60-6
M. Wt: 359.18 g/mol
InChI Key: RJLWBZHWFSHJJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Pentanedione, 2-hydroxy-5-(p-nitrophenyl)-1,1,1-trifluoro-2-(trifluoromethyl)- is a complex organic compound known for its unique chemical structure and properties. This compound features a pentanedione backbone with hydroxy, nitrophenyl, and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Pentanedione, 2-hydroxy-5-(p-nitrophenyl)-1,1,1-trifluoro-2-(trifluoromethyl)- typically involves multi-step organic reactions. Common starting materials might include pentanedione derivatives, nitrophenyl compounds, and trifluoromethylating agents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the nitrophenyl group, converting it to an amine.

    Substitution: The trifluoromethyl groups may participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

The compound or its derivatives could be investigated for pharmaceutical applications, including drug development for various diseases.

Industry

In the industrial sector, this compound might find applications in the production of specialty chemicals, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    4,5-Pentanedione, 2-hydroxy-5-(p-nitrophenyl)-1,1,1-trifluoro-2-(methyl): Similar structure but with a methyl group instead of a trifluoromethyl group.

    4,5-Pentanedione, 2-hydroxy-5-(p-nitrophenyl)-1,1,1-trifluoro-2-(ethyl): Similar structure but with an ethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of both trifluoromethyl and nitrophenyl groups in 4,5-Pentanedione, 2-hydroxy-5-(p-nitrophenyl)-1,1,1-trifluoro-2-(trifluoromethyl)- makes it unique compared to its analogs

For precise and detailed information, consulting specific scientific literature or databases is recommended

Properties

CAS No.

101931-60-6

Molecular Formula

C12H7F6NO5

Molecular Weight

359.18 g/mol

IUPAC Name

5,5,5-trifluoro-4-hydroxy-1-(4-nitrophenyl)-4-(trifluoromethyl)pentane-1,2-dione

InChI

InChI=1S/C12H7F6NO5/c13-11(14,15)10(22,12(16,17)18)5-8(20)9(21)6-1-3-7(4-2-6)19(23)24/h1-4,22H,5H2

InChI Key

RJLWBZHWFSHJJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)CC(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.